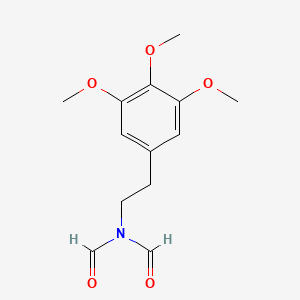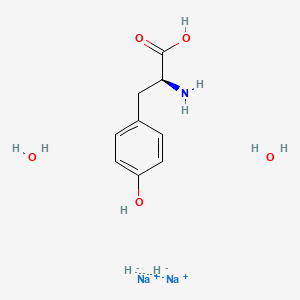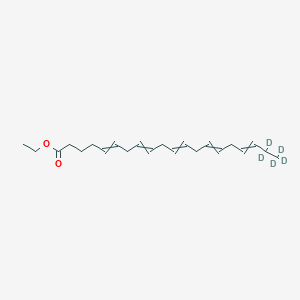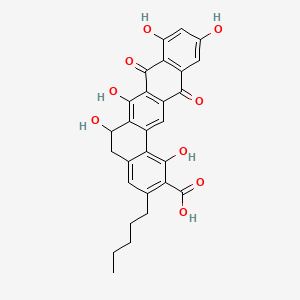
N,N-Diformylmescaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diformylmescaline is a novel analogue of mescaline, a naturally occurring psychedelic compound found in certain cacti. This compound has recently garnered attention due to its detection in various regions, including Australia. This compound is structurally similar to mescaline but features two formyl groups attached to the nitrogen atom, which may influence its chemical properties and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diformylmescaline typically involves a three-step process starting from 3,4,5-trimethoxyphenylacetic acid. The steps include:
Purification: This step can be challenging due to the compound’s tendency to degrade in solution.
Final Product Isolation: Ensuring the stability of the final product for further use.
Industrial Production Methods: Currently, there is limited information on the industrial-scale production of this compound
化学反応の分析
Types of Reactions: N,N-Diformylmescaline can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can potentially remove the formyl groups, reverting the compound to a structure closer to mescaline.
Substitution: The formyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formylated quinones, while reduction could produce demethylated mescaline derivatives.
科学的研究の応用
Chemistry: As a novel compound, it provides insights into the structure-activity relationships of mescaline analogues.
Biology: It can be used to study the effects of formylation on biological activity and receptor binding.
Medicine: Potential therapeutic applications may be explored, particularly in the context of psychedelic-assisted therapy.
Industry: Although not yet industrially produced, its unique properties could lead to applications in materials science or pharmaceuticals
作用機序
The exact mechanism of action of N,N-Diformylmescaline is not fully understood. it is believed to interact with serotonin receptors in a manner similar to mescaline. The formyl groups may alter its binding affinity and efficacy, potentially leading to different pharmacological effects. Further research is needed to elucidate the molecular targets and pathways involved .
類似化合物との比較
Mescaline: The parent compound, known for its psychedelic effects.
N,N-Dimethylmescaline: Another analogue with different substituents on the nitrogen atom.
3,4,5-Trimethoxyphenethylamine: A simpler analogue lacking the formyl groups.
Uniqueness: N,N-Diformylmescaline is unique due to the presence of two formyl groups, which may confer distinct chemical and biological properties. This structural modification can influence its stability, reactivity, and interaction with biological targets, distinguishing it from other mescaline analogues .
特性
分子式 |
C13H17NO5 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC名 |
N-formyl-N-[2-(3,4,5-trimethoxyphenyl)ethyl]formamide |
InChI |
InChI=1S/C13H17NO5/c1-17-11-6-10(4-5-14(8-15)9-16)7-12(18-2)13(11)19-3/h6-9H,4-5H2,1-3H3 |
InChIキー |
ONCGKRHDZQPRFG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)CCN(C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(5-amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B10854007.png)

![1-[3-[4-[3-[Bis(2-hydroxydodecyl)amino]propyl]piperazin-1-yl]propyl-(2-hydroxydodecyl)amino]dodecan-2-ol](/img/structure/B10854027.png)




![(Z)-7-[(2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10854052.png)






